An In-depth Technical Guide to Dibutyl Chlorendate (CAS: 1770-80-5)
An In-depth Technical Guide to Dibutyl Chlorendate (CAS: 1770-80-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl chlorendate (CAS No. 1770-80-5), chemically known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a chlorinated organic compound primarily utilized as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. Due to its industrial application, information regarding its interaction with specific biological signaling pathways is limited. The experimental protocols detailed herein are based on established methods for analogous compounds and provide a framework for laboratory investigation.
Physicochemical Properties
Dibutyl chlorendate is a colorless to light yellow, oily liquid.[1][2] Its key physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated, highlighting the need for further experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀Cl₆O₄ | [1][3] |
| Molecular Weight | 501.06 g/mol | [1][4] |
| Physical Description | Colorless to light yellow, oily liquid | [1][2] |
| Boiling Point | 500.5 °C (estimated) | [3] |
| Melting Point | 163.7 °C (estimated) | [3] |
| Density | ~1.3999 g/cm³ (estimate) | [4] |
| Purity | ≥99.0% (typical commercial grade) | [4][5] |
Synthesis
The synthesis of Dibutyl chlorendate is a two-step process. The first step involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride (B1165640) to produce chlorendic anhydride.[6] The second step is the esterification of chlorendic anhydride with n-butanol.
Synthesis of Chlorendic Anhydride (Precursor)
The formation of chlorendic anhydride is a [4+2] cycloaddition reaction.[6]
Caption: Synthesis of Chlorendic Anhydride via Diels-Alder Reaction.
Experimental Protocol: Synthesis of Chlorendic Anhydride [3][6]
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Materials: Hexachlorocyclopentadiene (1 mol, 273 g), maleic anhydride (1.01 mol, 99 g), chlorobenzene (B131634) (15 g).
-
Procedure:
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In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the hexachlorocyclopentadiene.
-
Heat the hexachlorocyclopentadiene to 160-170°C.
-
Slowly add molten maleic anhydride to the flask.
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Maintain the reaction temperature between 160-170°C for 2 hours.
-
Add chlorobenzene to the reaction mixture and continue the reaction for an additional 2 hours.
-
Cool the mixture to allow for crystallization of the product.
-
Collect the solid chlorendic anhydride via suction filtration and dry. A yield of up to 96% with a purity of 99.2% can be achieved.[6]
-
Esterification of Chlorendic Anhydride
Dibutyl chlorendate is synthesized by the esterification of chlorendic anhydride with n-butanol, typically in the presence of an acid catalyst.
Caption: Esterification of Chlorendic Anhydride to form Dibutyl chlorendate.
Experimental Protocol: Esterification of Chlorendic Anhydride (Generalized)
This protocol is based on the general procedure for the esterification of anhydrides with alcohols.[7][8]
-
Materials: Chlorendic anhydride (1 mol), n-butanol (excess, e.g., 2.5 mol), acid catalyst (e.g., sulfamic acid, 3-6% by weight of reactants), toluene (B28343) (as a solvent for azeotropic removal of water).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, combine chlorendic anhydride, n-butanol, and the acid catalyst in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction via azeotropic distillation.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to yield the crude Dibutyl chlorendate.
-
Purify the product by vacuum distillation.
-
Analytical Methodologies
The purity and identity of Dibutyl chlorendate can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis (Generalized)
This protocol is based on general methods for the analysis of chlorinated hydrocarbons and esters.[9][10]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
-
Sample Preparation: Dissolve a known amount of Dibutyl chlorendate in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis (Generalized)
This protocol is based on general methods for the analysis of plasticizers.[11][12]
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol (B129727):Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Prepare a stock solution of Dibutyl chlorendate in methanol and dilute with the mobile phase to a suitable concentration range for analysis.
Applications and Mechanism of Action
Dibutyl chlorendate is primarily used as a flame retardant and a plasticizer.[1][4] As a halogenated flame retardant, its mechanism of action is believed to occur primarily in the gas phase during combustion.[1][13]
Caption: Gas Phase Mechanism of Halogenated Flame Retardants.
The high chlorine content of Dibutyl chlorendate allows it to release halogen radicals upon heating in a fire. These radicals interfere with the free-radical chain reactions of combustion in the flame, effectively quenching the fire.[1][13]
Toxicological Profile
The toxicological data for Dibutyl chlorendate is limited. However, information on the parent compound, chlorendic acid, and related phthalates can provide some insight.
| Endpoint | Result | Species | Source |
| Acute Oral LD50 | > 10 g/kg | Rat | [14] |
| Aquatic Toxicity (LC50) | > 0.02 mg/L (96 hours) | Rainbow trout | [15] |
| Carcinogenicity | Chlorendic acid is reasonably anticipated to be a human carcinogen. | - | [14] |
| Hazards | Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects. | - | [14] |
It is important to note that chlorendic acid, the precursor to Dibutyl chlorendate, is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence in animals.[14] Therefore, appropriate safety precautions should be taken when handling Dibutyl chlorendate.
Conclusion
Dibutyl chlorendate is an industrially significant compound with well-defined applications as a flame retardant and plasticizer. This guide has provided a detailed overview of its properties, synthesis, and analytical characterization. While specific experimental protocols for this compound are not extensively published, the generalized methods presented here, based on chemically similar substances, offer a robust starting point for researchers. The lack of data on its interaction with biological signaling pathways reflects its primary use outside of the pharmaceutical and drug development fields. Further research is warranted to fully characterize its physicochemical and toxicological properties through standardized experimental procedures.
References
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- 5. opus.govst.edu [opus.govst.edu]
- 6. benchchem.com [benchchem.com]
- 7. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 8. journals.pan.pl [journals.pan.pl]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Flame retardant - Wikipedia [en.wikipedia.org]
- 14. Dibutyl chlorendate | C17H20Cl6O4 | CID 221178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mechanism and types of flame retardants - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
